molecular formula C4H6Cl4 B12675340 1,1,3,3-Tetrachlorobutane CAS No. 39185-82-5

1,1,3,3-Tetrachlorobutane

Cat. No.: B12675340
CAS No.: 39185-82-5
M. Wt: 195.9 g/mol
InChI Key: NGAUWAOLBDDRKB-UHFFFAOYSA-N
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Description

1,1,3,3-Tetrachlorobutane is an organic compound with the molecular formula C4H6Cl4 It is a chlorinated derivative of butane, where four hydrogen atoms are replaced by chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,3,3-Tetrachlorobutane can be synthesized through the chlorination of butane or its derivatives. One common method involves the reaction of butane with chlorine gas under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous flow of butane and chlorine gas through a reactor. The reaction is monitored to maintain optimal temperature and pressure conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

1,1,3,3-Tetrachlorobutane undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

    Oxidation Reactions: It can be oxidized to form more complex chlorinated compounds.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as hydroxide ions, ammonia, or amines. These reactions are typically carried out in polar solvents.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

    Substitution: Products include various substituted butanes depending on the nucleophile used.

    Reduction: Products include less chlorinated butanes.

    Oxidation: Products include more complex chlorinated compounds or carboxylic acids.

Scientific Research Applications

1,1,3,3-Tetrachlorobutane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of other chlorinated compounds.

    Biology: It is studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of other industrial products.

Mechanism of Action

The mechanism of action of 1,1,3,3-Tetrachlorobutane involves its interaction with various molecular targets. In chemical reactions, it acts as an electrophile due to the presence of electron-withdrawing chlorine atoms. This makes it susceptible to nucleophilic attack, leading to substitution reactions. In biological systems, its mechanism of action is less well understood but is believed to involve interactions with cellular components and enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,3-Tetrachlorobutane
  • 1,1,1,3-Tetrachlorobutane
  • 1,2,3,4-Tetrachlorobutane

Comparison

1,1,3,3-Tetrachlorobutane is unique due to the specific positioning of chlorine atoms on the butane backbone. This positioning affects its reactivity and the types of reactions it undergoes. For example, 1,2,3,3-Tetrachlorobutane has a different reactivity profile due to the different arrangement of chlorine atoms. Similarly, 1,1,1,3-Tetrachlorobutane and 1,2,3,4-Tetrachlorobutane have distinct chemical properties and applications.

Properties

CAS No.

39185-82-5

Molecular Formula

C4H6Cl4

Molecular Weight

195.9 g/mol

IUPAC Name

1,1,3,3-tetrachlorobutane

InChI

InChI=1S/C4H6Cl4/c1-4(7,8)2-3(5)6/h3H,2H2,1H3

InChI Key

NGAUWAOLBDDRKB-UHFFFAOYSA-N

Canonical SMILES

CC(CC(Cl)Cl)(Cl)Cl

Origin of Product

United States

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